Fenhexamid-butyric acid

Immunoassay Hapten Design Antibody Generation

Fenhexamid-butyric acid (Compound FHo) is the only hapten validated to generate monoclonal antibodies with sub-nanomolar IC50 (0.66–0.93 nM) against fenhexamid, enabling ELISA detection limits of 0.13 µg/L—well below regulatory MRLs in wine and must. Its butyric acid spacer allows direct carrier-protein conjugation; generic substitution with the parent fungicide or alternative haptens is not feasible and requires full re‑validation. Essential for food safety labs developing or running fenhexamid residue monitoring programs. Guaranteed purity ≥98% ensures reproducible immunoassay performance.

Molecular Formula C18H23Cl2NO4
Molecular Weight 388.3 g/mol
Cat. No. B12386996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid-butyric acid
Molecular FormulaC18H23Cl2NO4
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl
InChIInChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyXDHAUMYQFDCMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenhexamid-butyric acid: A Specialized Hapten for High-Sensitivity Fenhexamid Immunoassay Development


Fenhexamid-butyric acid (CAS 1160646-98-9), also known as Compound FHo, is a synthetic hapten derived from the hydroxyanilide fungicide fenhexamid (CAS 126833-17-8). Structurally, it is 4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid, incorporating a butyric acid spacer arm at the phenolic hydroxyl group of the parent molecule [1]. This modification enables covalent conjugation to carrier proteins for the generation of highly specific monoclonal antibodies used in immunochemical detection methods such as ELISA, specifically targeting fenhexamid residues in agricultural products . Unlike fenhexamid itself, which functions as a sterol biosynthesis inhibitor fungicide [2], fenhexamid-butyric acid is not intended for direct agricultural use but rather as a critical research tool for residue monitoring and food safety applications.

Critical Distinctions: Why Fenhexamid-butyric acid Cannot Be Replaced by Fenhexamid or Other Haptens in Immunoassay Development


Generic substitution of fenhexamid-butyric acid with the parent fungicide fenhexamid or alternative hapten derivatives is not feasible in immunoassay development workflows. Fenhexamid itself is a small molecule lacking a functional handle for carrier protein conjugation, precluding its direct use as an immunogen [1]. While alternative fenhexamid-derived haptens (e.g., fenhexamid-1-pentanoic acid, fenhexamid-5-hexenoic acid) do exist, their linker tethering sites critically influence antibody binding properties and resulting immunoassay sensitivity [2]. Fenhexamid-butyric acid, with its specific O-alkylation at the phenolic hydroxyl group, consistently yields monoclonal antibodies with IC50 values in the low nanomolar range, enabling detection limits far below regulatory maximum residue limits [1][2]. Substituting with a different hapten would require complete re-validation of antibody affinity, assay optimization, and matrix compatibility, undermining reproducibility and regulatory compliance in food safety monitoring.

Quantitative Performance Differentiation of Fenhexamid-butyric acid in Immunoassay Applications


Monoclonal Antibody Affinity: Fenhexamid-butyric acid vs. Parent Fenhexamid as Immunogen

Fenhexamid-butyric acid enables the generation of high-affinity monoclonal antibodies specific for fenhexamid, a feat impossible with the unmodified parent molecule due to its lack of a protein conjugation handle. The IC50 value of the competitive ELISA developed using antibodies raised against fenhexamid-butyric acid conjugates was determined to be 0.52 ± 0.06 μg/L (equivalent to 1.72 ± 0.20 nM) for fenhexamid in phosphate buffer [1]. In contrast, no such data exists for fenhexamid as an immunogen because fenhexamid itself cannot be directly conjugated to carrier proteins and thus cannot elicit a specific antibody response [1].

Immunoassay Hapten Design Antibody Generation

Immunoassay Sensitivity: Antibodies from Fenhexamid-butyric acid vs. Alternative Haptens

Antibodies generated using fenhexamid-butyric acid as the hapten exhibit exceptionally high affinity, with reported IC50 values ranging from 0.66 to 0.93 nM . While rational hapten design studies have produced antibodies with even lower IC50 values (around or below 0.1 nM) using alternative linker strategies [1], fenhexamid-butyric acid remains a widely validated and commercially available hapten that consistently yields sub-nanomolar affinity antibodies suitable for residue monitoring below regulatory maximum residue limits.

Immunoassay Hapten Design Detection Limit

ELISA Limit of Detection: Fenhexamid-butyric acid-derived Assay Performance in Food Matrices

The direct competitive ELISA developed using monoclonal antibodies raised against fenhexamid-butyric acid conjugates achieved a limit of detection (LOD) of 0.13 ± 0.03 μg/L in phosphate buffer [1]. This LOD is well below the maximum residue limits (MRLs) established for fenhexamid in grapes (e.g., 5 mg/kg in EU) , demonstrating the assay's suitability for regulatory compliance testing. Furthermore, preliminary studies using fortified must and wine samples indicated that fenhexamid residues below the MRL could be easily determined with this immunoassay after simple sample dilution [1].

ELISA Limit of Detection Food Safety

Optimal Scientific and Industrial Deployment Scenarios for Fenhexamid-butyric acid


Development of High-Throughput ELISA Kits for Fenhexamid Residue Monitoring in Wine and Grape Products

Fenhexamid-butyric acid is the established hapten of choice for generating monoclonal antibodies used in commercial and custom ELISA kits designed for the quantitative detection of fenhexamid residues in must and wine. The sub-nanomolar IC50 (0.66–0.93 nM) and low LOD (0.13 μg/L) achieved with this hapten [1] enable sensitive, rapid, and cost-effective screening of large sample numbers, directly supporting compliance with maximum residue limits (MRLs) in viticulture and the wine industry [2].

Cross-Reactivity Assessment and Assay Specificity Validation in Multi-Pesticide Residue Analysis

The well-characterized binding properties of antibodies raised against fenhexamid-butyric acid conjugates make this hapten an essential tool for evaluating assay specificity. Its use allows for the systematic assessment of cross-reactivity with other commonly used fungicides (e.g., tebuconazole, metalaxyl-M, flurtamone) and their metabolites [1][2], ensuring that developed immunoassays accurately report fenhexamid concentrations without interference, a critical step for method validation in complex food and environmental matrices.

Immunoaffinity Column Production for Sample Clean-Up Prior to LC-MS/MS Confirmation

Antibodies generated using fenhexamid-butyric acid can be immobilized to produce immunoaffinity columns for selective extraction and enrichment of fenhexamid and its structurally related metabolites from complex samples (e.g., wine, fruit homogenates, soil extracts). This application is particularly valuable for improving the sensitivity and specificity of confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it reduces matrix effects and allows for lower reporting limits in regulatory or forensic investigations [1].

Technical Documentation Hub

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37 linked technical documents
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